molecular formula C11H13NO3 B1433321 ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 1795440-03-7

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1433321
CAS RN: 1795440-03-7
M. Wt: 207.23 g/mol
InChI Key: CRJPUKKWEIOABJ-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the CAS Number: 1795440-03-7 . It has a molecular weight of 207.23 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The InChI code for ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is 1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as an intermediate in pharmaceutical research and development. It plays a role in the synthesis of various drugs and can be a key component in creating new medicinal compounds .

Allosteric Enhancers

Benzoxazine derivatives have been identified as allosteric enhancers (AE) of agonist activity at certain receptors, such as the A1 adenosine receptor. This suggests potential applications in drug design for enhancing receptor responses .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which can be synthesized using benzoxazine compounds, have shown anti-inflammatory and analgesic activities. This indicates possible use in developing treatments for conditions associated with inflammation and pain .

Positive Allosteric Modulators

Benzoxazine compounds have been tested as positive allosteric modulators of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This could have implications for neurological research and drug development .

Antifungal Activities

Derivatives of benzoxazine have been designed and synthesized for testing against various phytopathogenic fungi. Some compounds exhibited substantial antifungal activities, suggesting applications in agriculture for protecting crops against fungal diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antiviral and antifungal activities , suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It’s known that benzoxazine derivatives can interact with biological targets, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the potential antiviral and antifungal activities of similar compounds , it’s plausible that this compound could affect pathways related to these biological processes.

Result of Action

Similar compounds have demonstrated antiviral and antifungal activities , suggesting that this compound may have similar effects.

properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJPUKKWEIOABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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